

# Application Note & Protocol: (Z)-Fluoxastrobin Analytical Standards

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## Compound of Interest

Compound Name: Fluoxastrobin, (Z)-

Cat. No.: B1337108

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## Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a wide range of crops.[1] It functions by inhibiting the mitochondrial cytochrome-bc1 complex.[2] Like other strobilurins, fluoxastrobin's chemical structure allows for geometric isomerism, specifically E and Z isomers. The (E)-isomer is generally the more biologically active form and is the dominant component in commercial fungicide formulations.[1]

The (Z)-isomer, (Z)-Fluoxastrobin, is often present as a manufacturing impurity or a photodegradation product.[3][4] Therefore, for quality control, residue analysis, and environmental monitoring, it is crucial to have a well-characterized analytical standard of (Z)-Fluoxastrobin to accurately identify and quantify its presence alongside the active (E)-isomer.[5] This document provides detailed protocols for the preparation, storage, and handling of (Z)-Fluoxastrobin analytical standard solutions to ensure data accuracy and integrity.

## (Z)-Fluoxastrobin Chemical and Physical Properties

A summary of the key chemical and physical properties for (Z)-Fluoxastrobin is provided below.

Property	Value	Reference
IUPAC Name	(Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine	[6]
CAS Number	887973-21-9	[7]
Molecular Formula	C <sub>21</sub> H <sub>16</sub> ClFN <sub>4</sub> O <sub>5</sub>	[7]
Molecular Weight	458.83 g/mol	[6][7]
Appearance	Solid	[7]
Solubility	Soluble in Acetonitrile, Dichloromethane.[2] Low solubility in water.[1]	[1][2]

## Protocol: Preparation of Analytical Standard Solutions

Accurate preparation of standard solutions is fundamental for precise quantification. The following protocols are based on established laboratory practices, such as those outlined in EPA methodologies for Fluoxastrobin analysis.[8][9]

### Required Materials and Reagents

- Certified (Z)-Fluoxastrobin analytical standard (neat solid)
- HPLC or LC-MS grade Acetonitrile (ACN) or other suitable solvent
- Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Calibrated analytical balance (readable to at least 0.01 mg)
- Calibrated microliter pipettes and disposable tips

- Amber glass vials with PTFE-lined caps
- Spatula, weighing paper/boats
- Ultrasonic bath

## Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the foundation of the calibration curve. Its concentration must be determined with the highest possible accuracy.

Protocol:

- Allow the sealed container of the (Z)-Fluoxastrobin standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
- Accurately weigh approximately 10 mg of the (Z)-Fluoxastrobin standard onto weighing paper. Record the exact weight.
- Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
- Use a small amount of acetonitrile to rinse the weighing paper and spatula to ensure a complete quantitative transfer into the flask.
- Add approximately 7 mL of acetonitrile to the flask. Gently swirl or place in an ultrasonic bath for 5-10 minutes to ensure the standard is fully dissolved.
- Allow the solution to return to room temperature.
- Add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
- Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
- Calculate the precise concentration of the primary stock solution, correcting for the purity of the standard as specified in its Certificate of Analysis (CoA).<sup>[8]</sup>

Concentration Calculation:  $\text{Concentration (}\mu\text{g/mL)} = (\text{Weight of standard (mg)} / \text{Volume of flask (mL)}) * \text{Purity (\%)} * 1000$

- Transfer the solution to a labeled amber glass vial and store under the recommended conditions (see Section 4).

## Preparation of Intermediate and Working Standard Solutions

Working standards for instrument calibration are prepared by serially diluting the primary stock solution.

Protocol:

- Prepare an intermediate stock solution (e.g., 100 µg/mL) by pipetting 1 mL of the 1000 µg/mL primary stock into a 10 mL volumetric flask and diluting to volume with acetonitrile.
- Use this intermediate stock to prepare a series of working standards for the calibration curve. An example dilution scheme is provided in the table below.
- Transfer each working standard to a separate, clearly labeled amber vial for use or storage.

Example Dilution Scheme for Calibration Standards:

Target Concentration (µg/mL)	Volume of 100 µg/mL Intermediate Stock	Final Volume (mL)
10.0	1000 µL	10
5.0	500 µL	10
1.0	100 µL	10
0.5	50 µL	10
0.1	100 µL (from 10 µg/mL standard)	10
0.05	50 µL (from 10 µg/mL standard)	10

## Storage and Stability

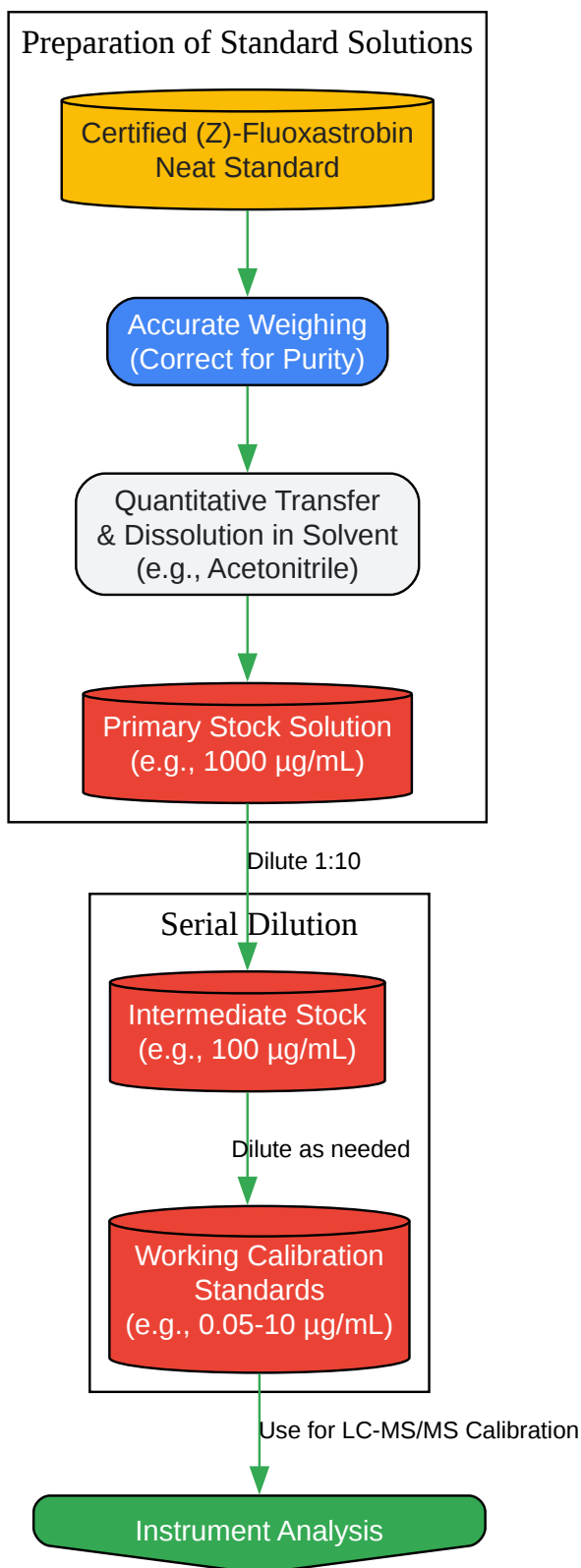
Proper storage is critical to maintain the integrity and concentration of analytical standards over time. Recommendations are based on vendor safety data sheets and general best practices for pesticide standards.[8][10][11]

Standard Form	Storage Container	Recommended Conditions	General Stability Guidelines
Neat Solid	Original manufacturer's sealed container	Store in a cool, dry, dark place. Follow specific temperature guidance on the CoA. [12]	Stable until the expiration date on the label if stored correctly.[10]
Primary Stock Solution	Amber glass vial with PTFE-lined cap	Freezer ( $\leq -18\text{ }^{\circ}\text{C}$ )[8] [9]	Up to 6-12 months. Verify concentration after long-term storage.
Working Standards	Amber glass vial with PTFE-lined cap	Refrigerator ( $2-8\text{ }^{\circ}\text{C}$ )	Prepare fresh as needed. Generally stable for 1-3 months. Avoid repeated freeze-thaw cycles.

## Visual Workflows and Relationships

### Experimental Workflow: Standard Solution Preparation

The following diagram illustrates the workflow for preparing analytical standard solutions from a certified reference material.

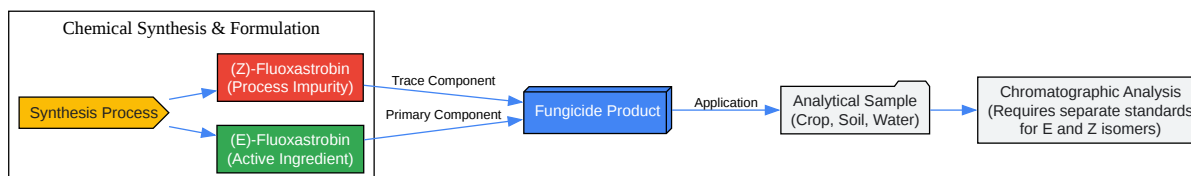


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Caption: Workflow for preparing (Z)-Fluoxastrobin standard solutions.

## Logical Diagram: Isomeric Relationship in Analysis

This diagram shows the relationship between the (Z) and (E) isomers from synthesis to final analysis.



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Caption: Relationship of (Z) and (E) isomers of Fluoxastrobin.

## Safety Precautions

(Z)-Fluoxastrobin is a chemical substance that requires careful handling. Users should always consult the full Safety Data Sheet (SDS) before work.<sup>[12][13]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.<sup>[10]</sup>
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.<sup>[13]</sup> Avoid contact with skin and eyes.
- **Hazard Statements:** May cause an allergic skin reaction (H317). Very toxic to aquatic life (H400).<sup>[10][13]</sup>
- **Disposal:** Dispose of waste and unused solutions in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or waterways.<sup>[13]</sup>

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